Bis(cyclopentadienyl)dimethyltitanium
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Overview
Description
Bis(cyclopentadienyl)dimethyltitanium, also known as Petasis Reagent or Dimethyltitanocene, is a compound with the molecular formula C12H16Ti . It is a reagent of low basicity and acidity .
Synthesis Analysis
The synthesis of this compound involves a solution of Methyllithium in Et2O added dropwise to a suspension of Dichlorobis(cyclopentadienyl)titanium in Et2O cooled in an ice bath . After 1 hour, the reaction mixture is quenched with ice water, and the ether layer is separated, dried over MgSO4, filtered, and evaporated. The resulting bright orange crystals of the reagent are obtained in 95% yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI=1S/2C5H5.2CH3.Ti/c21-2-4-5-3-1;;;/h21-5H;21H3;/q4-1;+4 . The compound has a molecular weight of 208.12 g/mol .Chemical Reactions Analysis
This compound is useful for the methylenation of carbonyl compounds. It methylenates highly enolizable ketones, esters, and lactones, including aldonolactones and acid-labile substrates. Homologs of the reagent perform carbonyl alkylidenations. It reacts with alkynes and nitriles and can initiate the ring-opening metathesis polymerization of strained cyclic alkenes .Physical and Chemical Properties Analysis
This compound is an orange crystal that is soluble in most aprotic organic solvents, such as Et2O, THF, CH2Cl2, toluene, and hexanes . It has a melting point greater than 90°C . The compound has a molecular weight of 208.12 g/mol, and it does not form hydrogen bonds .Scientific Research Applications
It is used in the synthesis of Bis(η5-cyclopentadienyl)methyl(alkoxi)- and -(acyloxi)titan(IV) compounds, important for masking alcohols against strong bases and as intermediates for the dehydration of alcohols to olefins (Schobert, 1991).
Bis(cyclopentadienyl)dimethyltitanium is integral in a practical synthesis method for Bis(indenyl)dimethyltitanium, showcasing its role in creating highly pure compounds (Ross et al., 2014).
It is a component in creating soluble, halogen-free Ziegler catalysts used for polymerizing ethylene and propene (Herwig & Kaminsky, 1983).
The compound plays a role in the synthesis of novel structures like bis{η5-1,2,3,4-tetramethyl-5-(dimethylsilylsulfido-κS)cyclopentadienyl}titanium(IV) (Pinkas et al., 2004).
Its derivatives are used in the study of alkyl ligand exchange in radical anions, enhancing our understanding of electron spin resonance (ESR) spectra and ligand behavior (Kira et al., 1979).
This compound is used in investigating the structures of various titanium complexes, aiding in understanding ligand arrangements and bonding characteristics (Calderazzo et al., 1967).
Safety and Hazards
Bis(cyclopentadienyl)dimethyltitanium is considered hazardous. It is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
Bis(cyclopentadienyl)dimethyltitanium, also known as Petasis reagent , primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many types of organic compounds, including aldehydes, ketones, and esters .
Mode of Action
The Petasis reagent interacts with its targets (carbonyl groups) through a process known as olefination . This process involves the conversion of a carbonyl group into a terminal alkene . The active olefinating reagent, Cp2TiCH2, is generated in situ upon heating . With the organic carbonyl, this titanium carbene forms a four-membered oxatitanacyclobutane that releases the terminal alkene .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of carbonyl groups to alkenes . This transformation is significant in organic synthesis, as it allows for the creation of a wide range of alkenes from various carbonyl-containing compounds .
Result of Action
The result of this compound’s action is the formation of terminal alkenes from carbonyl-containing compounds . This transformation is useful in organic synthesis, enabling the creation of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. It is known to be air-stable and is commonly used in solution with toluene or THF . The reaction can be performed at relatively high temperatures without decomposition, indicating good thermal stability . It should be stored away from fire sources and high temperatures due to its flammability . It should also be kept away from acids, oxidizing agents, and other organic substances to avoid violent reactions or fire .
Biochemical Analysis
Biochemical Properties
Bis(cyclopentadienyl)dimethyltitanium is known for its high reactivity and electron-rich nature . The cyclopentadienyl in the molecule can provide many electrons, making it a good electron donor . This electron-rich nature allows this compound to have a wide range of applications in coordination chemistry .
Molecular Mechanism
This compound is known for its high reactivity . It can react with many compounds and can act as a catalyst in various organic synthesis reactions
Temporal Effects in Laboratory Settings
The stability of this compound is well-documented. It has good thermal stability and can react at higher temperatures without decomposing . This makes it an ideal catalyst for many organic synthesis reactions .
Properties
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1;+2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNMHOFZZXZHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Ti |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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